
Saxagliptin hydrochloride Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saxagliptinhydrochlorid-Monohydrat ist ein oral wirksames hypoglykämisches Mittel, das zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es gehört zur Klasse der Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren. Saxagliptin wirkt, indem es die Spiegel von Inkretin-Hormonen erhöht, die zur Regulierung des Blutzuckerspiegels beitragen, indem sie die Insulinproduktion steigern und die Glukoseproduktion in der Leber senken .
Herstellungsmethoden
Die Synthese von Saxagliptinhydrochlorid-Monohydrat umfasst mehrere Schritte. Eine Methode beinhaltet die Kupplung von zwei Aminosäurederivaten in Gegenwart eines Kupplungsreagenzes. Die Amidkupplung von (S)-α-[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decan-1-essigsäure und (1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-carboxamid, gefolgt von Dehydratisierung des primären Amids und Entschützung des Amins, liefert Saxagliptin . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, werden aber für die Großproduktion optimiert.
Vorbereitungsmethoden
The synthesis of saxagliptin hydrochloride monohydrate involves several steps. One method includes the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-α-[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Saxagliptinhydrochlorid-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind bei Saxagliptin weniger verbreitet, können aber zur Modifizierung seiner Struktur für Forschungszwecke eingesetzt werden.
Substitution: Saxagliptin kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen, um Derivate mit möglicherweise unterschiedlichen pharmakologischen Eigenschaften zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Saxagliptin mit modifizierten pharmakologischen Profilen.
Wissenschaftliche Forschungsanwendungen
Saxagliptinhydrochlorid-Monohydrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Saxagliptin wird auf seine Auswirkungen auf Inkretin-Hormone und den Glukosestoffwechsel untersucht.
Industrie: Saxagliptin wird bei der Formulierung von oralen hypoglykämischen Medikamenten verwendet, einschließlich oral dispergierbarer Filme und Nanopartikel, um die Bioverfügbarkeit zu verbessern
Wirkmechanismus
Saxagliptinhydrochlorid-Monohydrat entfaltet seine Wirkung, indem es das Enzym DPP-4 hemmt, das für den Abbau von Inkretin-Hormonen wie Glucagon-like Peptide-1 (GLP-1) und Glukose-abhängigem insulinotropen Polypeptid (GIP) verantwortlich ist. Durch die Hemmung von DPP-4 erhöht Saxagliptin die Spiegel dieser Hormone, was zu einer erhöhten Insulinausschüttung und einer verringerten Glucagon-Ausschüttung als Reaktion auf Mahlzeiten führt . Dies trägt zur Verbesserung der Blutzuckerkontrolle bei Patienten mit Typ-2-Diabetes mellitus bei.
Wirkmechanismus
Saxagliptin hydrochloride monohydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion in response to meals . This helps to improve glycemic control in patients with type 2 diabetes mellitus.
Vergleich Mit ähnlichen Verbindungen
Saxagliptinhydrochlorid-Monohydrat gehört zur Klasse der DPP-4-Inhibitoren, zu denen auch gehören:
Sitagliptin: Ein weiterer DPP-4-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Linagliptin: Bekannt für seine längere Halbwertszeit und unterschiedliche Stoffwechselwege im Vergleich zu Saxagliptin.
Alogliptin: Ähnlich wie Saxagliptin, aber mit einer anderen chemischen Struktur und einem anderen pharmakokinetischen Profil.
Saxagliptin ist einzigartig in seiner spezifischen Bindungsaffinität und Hemmstärke für das DPP-4-Enzym sowie seinem Stoffwechselprofil, das die Bildung des aktiven Metaboliten 5-Hydroxy-Saxagliptin beinhaltet .
Eigenschaften
Molekularformel |
C18H28ClN3O3 |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2 |
InChI-Schlüssel |
VDEKWSPOAKFGSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
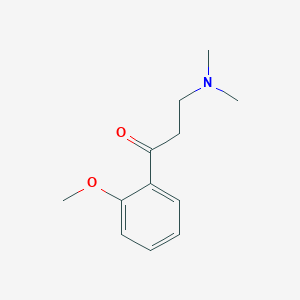
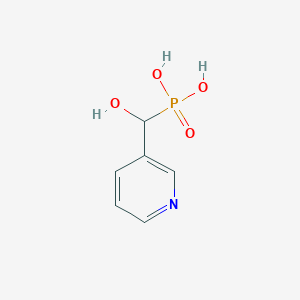
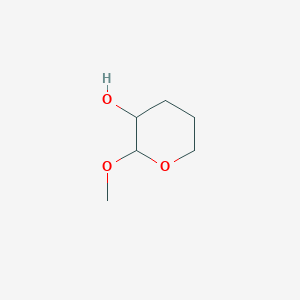
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
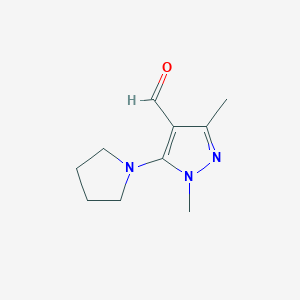
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)

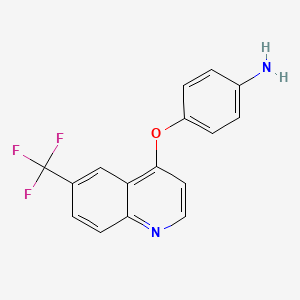
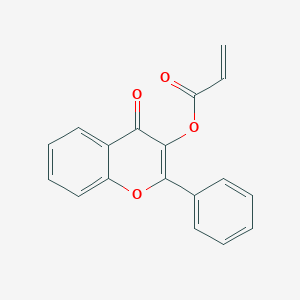
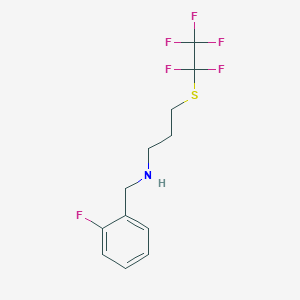

![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

